molecular formula C6H9N3O2 B3197297 1-ethyl-3-methyl-5-nitro-1H-pyrazole CAS No. 1004644-25-0

1-ethyl-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B3197297
CAS No.: 1004644-25-0
M. Wt: 155.15 g/mol
InChI Key: SCZYYPCEGOVBBU-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-5-nitro-1H-pyrazole is a nitrogen-rich heterocyclic compound belonging to the pyrazole family, characterized by an ethyl group at the N-1 position, a methyl group at the C-3 position, and a nitro group at the C-5 position. This specific substitution pattern makes it a valuable and versatile intermediate in organic synthesis and medicinal chemistry research . Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . The nitro group on the pyrazole ring is a key functional handle for further chemical transformations, enabling the synthesis of more complex molecules aimed at developing new therapeutic agents . While direct studies on this exact compound are limited, structurally similar pyrazole compounds have demonstrated significant pharmacological properties, including antimicrobial , anti-inflammatory , and antioxidant activities . Researchers value this compound as a key building block for constructing potential enzyme inhibitors and exploring structure-activity relationships (SAR) in the development of novel bioactive molecules . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-8-6(9(10)11)4-5(2)7-8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZYYPCEGOVBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291238
Record name 1-Ethyl-3-methyl-5-nitro-1H-pyrazole
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Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004644-25-0
Record name 1-Ethyl-3-methyl-5-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methyl-5-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Ethyl 3 Methyl 5 Nitro 1h Pyrazole

Regioselective Nitration Strategies for Pyrazole (B372694) Ring Systems

The introduction of a nitro group onto the pyrazole ring is a key step in the synthesis of 1-ethyl-3-methyl-5-nitro-1H-pyrazole. The regioselectivity of this reaction is paramount and is influenced by the reaction conditions and the nature of the substituents already present on the ring.

Direct Electrophilic Nitration Protocols and Optimization of Reaction Conditions

Direct electrophilic nitration is a common method for the synthesis of nitropyrazoles. This typically involves the treatment of the pyrazole substrate with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). nih.govmdpi.com The position of nitration on the pyrazole ring is highly dependent on the reaction conditions. For N-substituted pyrazoles, electrophilic substitution, including nitration, generally occurs at the C4 position due to the electronic properties of the ring system. researchgate.net

The ethyl group at the N1 position and the methyl group at the C3 position are both electron-donating groups, which activate the pyrazole ring towards electrophilic substitution. The directing effect of these substituents would favor nitration at the C4 and C5 positions. However, the C4 position is generally the most electronically enriched and sterically accessible position for electrophilic attack in 1,3-disubstituted pyrazoles. To achieve the desired 5-nitro isomer, careful optimization of the reaction conditions is necessary. This can involve adjusting the temperature, reaction time, and the specific nitrating agent used. For instance, the use of milder nitrating agents or carrying out the reaction at lower temperatures might favor the formation of the thermodynamically more stable 5-nitro isomer over the kinetically favored 4-nitro product.

A potential synthetic route to this compound via direct nitration would start with the synthesis of 1-ethyl-3-methyl-1H-pyrazole, followed by a regioselective nitration step.

Table 1: General Conditions for Direct Electrophilic Nitration of Pyrazoles

Nitrating AgentCo-acid/SolventTemperatureTypical Outcome
HNO₃/H₂SO₄-0 °C to rtOften leads to C4-nitration
HNO₃/Ac₂OAcetic Anhydride0 °C to rtMilder conditions, can influence regioselectivity
N₂O₅Dichloromethane-78 °C to rtCan provide different regioselectivity
Acetyl nitrateAcetic AnhydrideLow temperaturesCan lead to N-nitration initially

N-Nitration and Subsequent Intramolecular Rearrangement Mechanisms to C-Nitropyrazoles

An alternative and often highly regioselective method for the synthesis of C-nitropyrazoles is through the N-nitration of a pyrazole followed by an intramolecular rearrangement. nih.gov This two-step process involves the initial formation of an N-nitropyrazole intermediate, which is then typically heated or treated with acid to induce a nih.govchim.it-sigmatropic shift of the nitro group to a carbon atom on the pyrazole ring. researchgate.net

The synthesis of this compound could potentially be achieved by first synthesizing 1-ethyl-3-methyl-1H-pyrazole. Subsequent treatment with a suitable nitrating agent under conditions that favor N-nitration would yield an N-nitropyrazolium species. This intermediate could then be subjected to thermal or acid-catalyzed rearrangement to furnish the desired C-nitropyrazole. The regioselectivity of the rearrangement is often high, leading predominantly to the 3- or 5-nitro isomer. chemicalbook.com In the case of 1-ethyl-3-methyl-1H-pyrazole, rearrangement would be expected to yield a mixture of 1-ethyl-3-methyl-5-nitropyrazole and 1-ethyl-3-methyl-4-nitropyrazole, with the former being the target compound. The ratio of these products would depend on the specific rearrangement conditions.

Influence of Existing Substituents on Nitration Regioselectivity and Yields

The ethyl group at the N1 position and the methyl group at the C3 position in the precursor, 1-ethyl-3-methyl-1H-pyrazole, play a crucial role in directing the regioselectivity of the nitration reaction. Both alkyl groups are electron-donating and therefore activate the pyrazole ring towards electrophilic attack.

The N1-ethyl group primarily influences the electronic density at the C5 position. The C3-methyl group, being an ortho, para-director in aromatic systems, would activate the C4 and C5 positions. The combined electronic effects of the ethyl and methyl groups would lead to an increase in electron density at both the C4 and C5 positions, making them susceptible to nitration. mdpi.com

Steric hindrance can also play a significant role. The C5 position is adjacent to the N1-ethyl group, which might sterically hinder the approach of the nitrating agent to some extent. However, the C4 position is flanked by two substituents. Therefore, the outcome of the nitration is a delicate balance between electronic and steric factors. To favor the formation of the 5-nitro isomer, reaction conditions that allow for thermodynamic control might be more successful.

Construction of the Pyrazole Core with Targeted Substitution Patterns

An alternative to the post-modification of a pre-formed pyrazole ring is the construction of the pyrazole core with the desired substituents already in place. This approach often offers better control over the regiochemistry of the final product.

Cyclocondensation Approaches Utilizing Hydrazine (B178648) Derivatives and Beta-Dicarbonyl Compounds

The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for the formation of the pyrazole ring. beilstein-journals.orgresearchgate.net This approach involves the reaction of a hydrazine derivative with a β-dicarbonyl compound. To synthesize this compound using this method, one would require ethylhydrazine (B1196685) and a β-dicarbonyl compound bearing a methyl group and a potential nitro group or a precursor to it.

A plausible synthetic route would involve the condensation of ethylhydrazine with a suitably substituted β-dicarbonyl compound. For instance, the reaction of ethylhydrazine with a 1,3-diketone that has a methyl group and a nitro-containing moiety at the appropriate positions would directly yield the target molecule. However, β-dicarbonyl compounds with a nitro group can be unstable. A more practical approach would be to use a β-dicarbonyl compound with a group that can be later converted to a nitro group, or to perform the cyclocondensation to form 1-ethyl-3-methyl-5-substituted-1H-pyrazole, followed by nitration as described in section 2.1. For example, the condensation of ethylhydrazine with acetylacetone (B45752) would yield 1-ethyl-3,5-dimethyl-1H-pyrazole, which could then be selectively nitrated. To obtain the 3-methyl-5-nitro product, a different β-dicarbonyl precursor would be necessary.

Multi-Component Reactions (MCRs) for Diversified Pyrazole Ring Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com MCRs offer advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds.

Several MCRs have been developed for the synthesis of substituted pyrazoles. nih.gov These reactions often involve the in-situ formation of a β-dicarbonyl equivalent or a related reactive intermediate that then undergoes cyclocondensation with a hydrazine. While a specific MCR for the direct synthesis of this compound may not be explicitly reported, the principles of MCRs can be applied to design a potential synthetic route. For example, a three-component reaction of an ethylhydrazine, a source for the C3-methyl group (like a β-ketoester), and a component that would introduce the C5-nitro group or a precursor could be envisioned.

Table 2: Examples of Components in Multi-Component Reactions for Pyrazole Synthesis

Component 1Component 2Component 3Component 4Resulting Pyrazole Feature
Hydrazine Derivativeβ-KetoesterAldehydeMalononitrileHighly substituted pyranopyrazoles
Hydrazine Hydrate (B1144303)Ethyl AcetoacetateAromatic Aldehyde-1,3,5-trisubstituted pyrazoles
PhenylhydrazineAcetylacetoneAryl Halide-N-Aryl-3,5-dimethylpyrazoles

The application of MCRs to the synthesis of this compound would require careful selection of starting materials to ensure the correct regiochemical outcome.

Strategies for Stereoselective and Diastereoselective Pyrazole Synthesis

While this compound is an achiral molecule, the principles of stereoselective and diastereoselective synthesis are crucial for creating structurally complex pyrazole derivatives and are considered an advanced methodology in the field. These strategies often involve the use of chiral auxiliaries, catalysts, or domino reactions to control the three-dimensional arrangement of atoms.

One notable approach involves using tert-butanesulfinamide as a chiral auxiliary. nih.gov The synthesis begins with the condensation of a chiral tert-butanesulfinamide with an aldehyde to form a chiral toluenesulfinyl imine. A subsequent stereoselective addition of a lithium derivative to this imine, followed by desulfination, yields a chiral amine. This amine can then be transformed into chiral pyrazole derivatives through cyclization reactions. nih.gov

Organocatalysis has also emerged as a powerful tool for stereoselective pyrazole synthesis. For instance, highly functionalized spiropyrazolone derivatives, which contain multiple chiral centers, can be synthesized through a triple domino Michael/Michael/aldol reaction between pyrazolones and enals. rwth-aachen.de This type of cascade reaction can produce complex structures with high diastereoselectivity in a single step. documentsdelivered.com Furthermore, the first stereoselective Michael addition of 4-substituted-pyrazolin-5-ones to β-nitroalkenes has been achieved using bifunctional aminothiourea catalysts, affording multi-substituted pyrazolin-5-one derivatives with adjacent quaternary and tertiary stereocenters. rwth-aachen.de

The enantioselective addition of pyrazoles to 1,3-dienes represents another modern strategy, catalyzed by palladium complexes. nih.gov This method allows for the generation of secondary and tertiary allylic pyrazoles with excellent regioselectivity and enantioselectivity. nih.gov These methodologies highlight the advanced techniques available for controlling stereochemistry in pyrazole synthesis, which can be adapted for creating chiral analogs or complex precursors.

StrategyKey Reagents/CatalystsType of StereocontrolResulting Products
Chiral Auxiliary(R)- or (S)-tert-butanesulfinamideSubstrate-controlledChiral pyrazole derivatives with nitrogen bonded to a chiral center nih.gov
OrganocatalysisSecondary amines, bifunctional aminothioureaCatalyst-controlledSpiropyrazolones with four chiral centers, multi-substituted pyrazolin-5-ones rwth-aachen.dedocumentsdelivered.com
Asymmetric CatalysisPalladium complexesCatalyst-controlledEnantiomerically enriched secondary and tertiary allylic pyrazoles nih.gov

Targeted Alkylation and Functionalization Strategies at N1 and C3/C5 Positions

The synthesis of this compound requires precise control over the placement of substituents on the pyrazole core. This involves targeted alkylation to introduce the ethyl and methyl groups at the correct positions and subsequent functionalization to incorporate the nitro group.

The introduction of alkyl groups onto the pyrazole ring is a fundamental transformation. The methyl group at the C3 position is typically incorporated by starting with a precursor that already contains this functionality, such as a 1,3-dicarbonyl compound like acetylacetone, which reacts with a hydrazine derivative to form the pyrazole ring. mdpi.comnih.govyoutube.com

The ethyl group at the N1 position is introduced via N-alkylation of a pyrazole precursor. This reaction is commonly achieved using alkylating agents like alkyl halides or dimethyl sulfate. pharmaguideline.com The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-methyl-1H-pyrazole, can result in a mixture of two regioisomers (N1 and N2 alkylation). mdpi.com The regioselectivity of this reaction is often governed by steric effects; the alkyl group tends to attach to the less sterically hindered nitrogen atom. mdpi.com To achieve high regioselectivity for N1-alkylation, various methods have been developed. A systematic study using K2CO3 in DMSO has shown to be effective for the regioselective N1-alkylation of 3-substituted pyrazoles. acs.org Catalyst-free Michael addition reactions have also been developed for highly regioselective N1-alkylation, achieving N1/N2 ratios greater than 99.9:1 in some cases. acs.orgresearchgate.net

Alkylation MethodReagentsKey FeaturesSelectivity
Classical AlkylationAlkyl halides, Strong baseStandard method, can lead to isomeric mixtures pharmaguideline.comModerate to good, sterically controlled mdpi.com
Base-MediatedK2CO3, DMSOSystematic and effective for 3-substituted pyrazoles acs.orgHigh N1-regioselectivity
Brønsted Acid CatalysisTrichloroacetimidate electrophiles, CSAAlternative to strong base methods mdpi.comGood yields, sterically controlled
Catalyst-Free Michael AdditionMichael acceptorsHigh yield, excellent regioselectivity acs.orgresearchgate.net>99.9:1 (N1/N2)

The incorporation of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. The position of nitration is heavily influenced by the directing effects of the substituents already present on the ring and the choice of nitrating agent. cdnsciencepub.com For many pyrazole systems, electrophilic substitution preferentially occurs at the C4 position. pharmaguideline.comcdnsciencepub.com

To achieve C5 nitration in a 1,3-disubstituted pyrazole, direct nitration can be challenging. An alternative and effective strategy involves the nitration of the pyrazole nitrogen to form an N-nitropyrazole intermediate, followed by a thermal rearrangement. nih.gov This rearrangement can lead to the formation of 3-nitro or 5-nitropyrazoles. semanticscholar.orgchemicalbook.com The synthesis of 3-nitropyrazole, for example, is commonly achieved through a two-step reaction involving the nitration of pyrazole to get N-nitropyrazole, which then rearranges in an organic solvent to yield the final product. nih.gov Nitrating agents such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (HNO₃/Ac₂O) are typically employed. nih.govsemanticscholar.org The choice of solvent and reaction conditions for the rearrangement step is critical for controlling the final product distribution.

The development of novel nitrating reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, has also provided a powerful tool for the mild and scalable nitration of various heteroarenes, offering controllable access to mononitrated products. nih.gov

Nitration MethodNitrating AgentPositionMechanism
Direct NitrationHNO₃/H₂SO₄ or HNO₃/Ac₂OPrimarily C4 in many substituted pyrazoles pharmaguideline.comcdnsciencepub.comcdnsciencepub.comElectrophilic Aromatic Substitution
N-Nitration and RearrangementHNO₃/Ac₂O followed by heatC3 or C5 nih.govsemanticscholar.orgFormation of N-nitropyrazole intermediate, then thermal rearrangement
Transfer Nitration5-methyl-1,3-dinitro-1H-pyrazoleVaries with substrateTransfer of a nitronium ion from a powerful N-nitro reagent nih.gov

Synthesis of Precursors and Derivatization Routes Leading to this compound

The synthesis of this compound can be approached through several strategic routes, starting from simple precursors and involving key derivatization steps. The most common and versatile method for forming the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.govyoutube.comresearchgate.net

Route 1: Building the Substituted Ring System Sequentially

A plausible synthetic pathway begins with a readily available 1,3-dicarbonyl compound to install the C3-methyl group.

Formation of 3-methyl-1H-pyrazole: The reaction of a suitable 1,3-dicarbonyl precursor, such as acetylacetaldehyde or its synthetic equivalent, with hydrazine hydrate (NH₂NH₂) yields 3-methyl-1H-pyrazole.

N1-Ethylation: The resulting 3-methyl-1H-pyrazole is then subjected to N-alkylation using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. This step yields a mixture of 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole, which would require separation. mdpi.com Regioselective methods would be employed to maximize the yield of the desired N1-ethylated isomer. acs.orgacs.org

C5-Nitration: The final step is the nitration of 1-ethyl-3-methyl-1H-pyrazole. As direct nitration would likely favor the C4 position, a strategy involving N-nitration followed by thermal rearrangement would be employed to introduce the nitro group at the C5 position. nih.gov

Route 2: Pre-functionalized Hydrazine Precursor

An alternative strategy involves using a pre-functionalized hydrazine, which simplifies the post-cyclization steps.

Synthesis of Ethylhydrazine: Ethylhydrazine is used as the nitrogen-containing precursor.

Cyclocondensation: Ethylhydrazine is reacted with a 1,3-dicarbonyl compound that will lead to the desired substitution pattern. To incorporate the nitro group at C5, a nitro-containing dicarbonyl precursor, such as nitromalonaldehyde (B3023284) or a derivative, could be condensed with ethylhydrazine. This would directly form the 1-ethyl-5-nitro-pyrazole core, which could then be methylated at the C3 position if the precursor allows, or more commonly, the dicarbonyl would already contain the methyl group. For example, the reaction of ethylhydrazine with a nitro derivative of acetylacetone could potentially form the target ring system in a more convergent manner.

These synthetic routes rely on fundamental reactions in heterocyclic chemistry, including cyclocondensation, regioselective alkylation, and targeted functional group transformations. mdpi.comorganic-chemistry.org

Chemical Reactivity and Transformation Studies of 1 Ethyl 3 Methyl 5 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus

Pyrazoles are five-membered, electron-rich heterocycles containing a pyrrole-type nitrogen, which donates electrons into the aromatic system, and a pyridine-type nitrogen, which withdraws electron density. researchgate.net This makes them generally susceptible to electrophilic aromatic substitution. researchgate.netnih.gov For pyrazoles, this reaction typically occurs at the C4 position, provided it is unsubstituted. researchgate.netclockss.org

In the case of 1-ethyl-3-methyl-5-nitro-1H-pyrazole, the C4 position is the only carbon atom on the ring not bearing a substituent, making it the primary site for electrophilic attack. However, the nitro group at the C5 position is a powerful electron-withdrawing group, which significantly deactivates the pyrazole ring towards electrophilic substitution. wikipedia.org This deactivation retards the rate of reaction compared to unsubstituted or alkyl-substituted pyrazoles. wikipedia.org

Despite the deactivation, electrophilic substitution can be achieved under forcing conditions. A classic example is nitration, where treatment with a mixture of nitric acid and sulfuric acid introduces a second nitro group, likely at the C4 position, to yield 1-ethyl-3-methyl-4,5-dinitro-1H-pyrazole. The mechanism involves the generation of the nitronium ion (NO₂⁺) as the active electrophile, which is then attacked by the π-electron system of the pyrazole ring. researchgate.netmasterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazoles

Reactant Position of Substitution Influencing Factors
Pyrazole C4 Highest electron density
1,3-Disubstituted Pyrazole C4 Steric and electronic effects

| This compound | C4 | Available position, deactivated by nitro group |

Nucleophilic Substitution Reactions and Ring Transformations

The presence of the electron-withdrawing nitro group not only deactivates the ring for electrophilic attack but also activates it for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is particularly facilitated in nitrated pyrazoles, where the nitro group can be displaced by a variety of nucleophiles. uni-muenchen.de

In this compound, the nitro group at the C5 position is susceptible to replacement. The N1-ethyl substituent influences the regioselectivity of such reactions in polynitrated pyrazoles, and in this monosubstituted case, it activates the C5 position for nucleophilic attack. uni-muenchen.de

The displacement of the nitro group generally proceeds via a nucleophilic addition-elimination mechanism. nih.gov This process involves two key steps:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the nitro group (C5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazole ring and onto the nitro group.

Elimination: The leaving group, in this case, the nitrite (B80452) ion (NO₂⁻), is expelled, and the aromaticity of the pyrazole ring is restored.

This pathway is common for nitro-activated aromatic and heteroaromatic systems and does not typically require additional catalysts, especially with potent nucleophiles. nih.gov

In certain reactions with specific nucleophiles, particularly substituted hydrazines, an alternative to the direct SNAr pathway, known as the ANRORC mechanism, can occur. wikipedia.org This mechanism is well-documented for related dinitropyrazoles, such as 3-methyl-1,4-dinitro-1H-pyrazole. researchgate.net

The ANRORC mechanism involves the following sequence:

A ddition of the N ucleophile: The nucleophile adds to the pyrazole ring.

R ing O pening: The pyrazole ring cleaves, forming an open-chain intermediate.

R ing C losure: The intermediate undergoes a new intramolecular cyclization to form a new heterocyclic ring.

For instance, the reaction of 3-methyl-1,4-dinitropyrazole (B3355433) with arylhydrazines can lead to mixtures of regioisomeric products, which is explained by an ANRORC mechanism where different nitrogen atoms of the hydrazine (B178648) can participate in the ring closure step. researchgate.net While not directly studied for this compound, its structural similarity to dinitropyrazoles suggests that ANRORC pathways could be accessible under specific reaction conditions.

Reactivity of the Nitro Group: Reduction and Subsequent Derivatization

The nitro group is a versatile functional handle that can be readily transformed into other groups, most commonly an amino group (–NH₂) through reduction. This transformation is a critical step for further derivatization. nih.gov

A variety of reducing agents can be employed to effect this conversion, with the choice of reagent depending on the presence of other functional groups in the molecule. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent Conditions Selectivity
H₂/Pd-C Catalytic hydrogenation Highly efficient but can reduce other functional groups
Raney Nickel Catalytic hydrogenation Useful when dehalogenation is a concern
Fe, Zn, or SnCl₂ Acidic media (e.g., HCl, AcOH) Milder conditions, often tolerate other reducible groups

The resulting product, 1-ethyl-3-methyl-1H-pyrazol-5-amine, is a valuable intermediate. The amino group is a potent nucleophile and can participate in a wide range of reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities. Furthermore, the aminopyrazole can serve as a building block for the synthesis of fused heterocyclic systems through condensation reactions. researchgate.net

Reactivity of Alkyl Substituents for Further Functionalization (e.g., oxidation, halogenation)

The ethyl group at the N1 position and the methyl group at the C3 position also offer sites for further chemical modification, although they are generally less reactive than the nitro group or the C4 position of the ring.

Oxidation: The methyl group attached to the aromatic pyrazole ring can be oxidized to a carboxylic acid group (–COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones' reagent (CrO₃ in sulfuric acid). youtube.comrsc.org This would yield 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid, introducing another versatile functional group for derivatization.

Halogenation: Halogenation of the alkyl groups can be achieved under radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of halogenated alkylpyrazoles, such as 1-(1-bromoethyl)-3-methyl-5-nitro-1H-pyrazole or 1-ethyl-3-(bromomethyl)-5-nitro-1H-pyrazole. These resulting alkyl halides are electrophilic and can undergo subsequent nucleophilic substitution or elimination reactions, providing a pathway to a wide array of derivatives. google.commsu.eduyoutube.com

Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems

Pyrazole derivatives are valuable synthons for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. osi.lvconnectjournals.comsemanticscholar.org this compound and its derivatives can participate in such reactions.

Cycloaddition Reactions: The pyrazole ring itself can act as a dipole in [3+2] cycloaddition reactions, particularly after transformation of its substituents. researchgate.net For example, a derivative could be designed to participate in 1,3-dipolar cycloadditions to form bicyclic structures. nih.govnih.gov

Condensation Reactions: A more common strategy involves the derivatization of the pyrazole followed by a condensation reaction. As mentioned, reduction of the nitro group to an amine provides a key intermediate. This 5-aminopyrazole derivative, possessing both a nucleophilic amino group and adjacent ring nitrogen, is an ideal precursor for synthesizing fused pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other related systems by reacting it with various bifunctional electrophiles like β-dicarbonyl compounds or α,β-unsaturated ketones. researchgate.netresearchgate.net These reactions are fundamental in building complex molecular scaffolds from relatively simple pyrazole precursors.

Stability and Degradation Pathways under Diverse Chemical Conditions

The stability of this compound is dictated by the interplay of the pyrazole core, the electron-withdrawing nitro group, and the alkyl substituents. Generally, the pyrazole ring imparts a degree of resistance to hydrolysis and oxidation. nih.gov However, the presence of the nitro group introduces specific reactive sites that are susceptible to degradation under certain chemical environments.

Thermal Stability:

Nitropyrazole derivatives are often characterized by good thermal stability. nih.gov This stability is a consequence of the aromatic pyrazole ring. However, the energy of the molecule is increased by the presence of the nitro group, and thermal decomposition can be initiated by the cleavage of the C-NO2 bond or N-N bond within the pyrazole ring, especially at elevated temperatures. The thermal decomposition of nitropyrazoles can sometimes be autocatalytic in nature. researchgate.net

Stability in Acidic and Basic Conditions:

The pyrazole ring is generally stable in both acidic and basic conditions. However, extreme pH values and high temperatures can promote degradation. In strongly acidic media, protonation of the pyrazole ring can occur, potentially leading to ring-opening reactions, although this typically requires harsh conditions. The nitro group itself is relatively stable to acid hydrolysis.

Under basic conditions, the primary concern would be the potential for nucleophilic attack on the pyrazole ring, which is activated by the electron-withdrawing nitro group. However, the pyrazole ring is generally less susceptible to nucleophilic attack than other heterocyclic systems.

Degradation via Reduction of the Nitro Group:

The most significant degradation pathway for this compound is the reduction of the nitro group. This transformation is a common reaction for nitroaromatic compounds and can proceed through various intermediates to ultimately yield the corresponding amine, 1-ethyl-3-methyl-1H-pyrazol-5-amine. A variety of reducing agents can effect this transformation, including catalytic hydrogenation (e.g., using palladium on carbon) and metal/acid combinations (e.g., tin or iron in acidic media).

The reduction can be stepwise, with the formation of nitroso and hydroxylamine (B1172632) intermediates. The specific products formed will depend on the reducing agent and the reaction conditions.

Oxidative Degradation:

The pyrazole ring is generally resistant to oxidation. nih.gov The nitro group is already in a high oxidation state and is therefore not susceptible to further oxidation. The ethyl and methyl substituents could be oxidized under very strong oxidizing conditions, but this would likely require harsh reagents and elevated temperatures.

Photodegradation:

There is limited specific information on the photodegradation of this compound. However, nitroaromatic compounds can be susceptible to photolytic degradation, which may involve the excitation of the nitro group followed by various reaction pathways, including hydrogen abstraction or rearrangement.

The following table summarizes the expected stability and potential degradation pathways for this compound under various conditions, based on the general reactivity of nitropyrazoles.

ConditionExpected StabilityPotential Degradation PathwaysLikely Major Degradation Products
Thermal Moderately stableC-NO2 bond cleavage, ring fragmentation at high temperatures.Nitrogen oxides, various small molecule fragments.
Acidic (Strong) Moderately stableProtonation of pyrazole ring, potential for slow ring opening.Ring-opened products (under harsh conditions).
Basic (Strong) Moderately stablePotential for nucleophilic attack on the pyrazole ring.Substituted pyrazole derivatives or ring-opened products.
Reductive UnstableReduction of the nitro group.1-ethyl-3-methyl-1H-pyrazol-5-amine, nitroso and hydroxylamine intermediates.
Oxidative StableOxidation of alkyl side chains (requires harsh conditions).Carboxylic acid or other oxidized derivatives.
Photolytic Potentially unstableExcitation of the nitro group, hydrogen abstraction, rearrangement.Complex mixture of products.

It is important to note that the actual stability and degradation products would need to be confirmed through specific experimental studies on this compound.

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 Methyl 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific atomic nuclei.

Proton (¹H) NMR Spectral Analysis and Detailed Signal Interpretation

Proton (¹H) NMR spectroscopy would provide crucial information about the number and types of hydrogen atoms in the 1-ethyl-3-methyl-5-nitro-1H-pyrazole molecule. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the methyl group at position 3, and a singlet for the proton on the pyrazole (B372694) ring at position 4. The precise chemical shifts (δ, measured in ppm) would be influenced by the electronic effects of the nitro group and the pyrazole ring.

However, specific, experimentally determined ¹H NMR spectral data for this compound, including chemical shifts and coupling constants, are not available in the reviewed literature.

Table 1: Expected ¹H NMR Signals for this compound

Protons Expected Multiplicity Expected Chemical Shift Range (ppm)
Pyrazole-H (at C4) Singlet ~6.5-7.5
Ethyl -CH₂- Quartet ~4.0-4.5
Methyl -CH₃ (at C3) Singlet ~2.3-2.7
Ethyl -CH₃ Triplet ~1.3-1.6

Note: These are estimated ranges based on general principles and data for similar structures. Actual values require experimental measurement.

Carbon (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. For this compound, the spectrum would display distinct peaks for each of the six carbon atoms: two for the ethyl group, one for the methyl group, and three for the pyrazole ring (C3, C4, and C5). The carbon atom attached to the nitro group (C5) would likely appear at a significantly different chemical shift compared to the other ring carbons due to the strong electron-withdrawing nature of the nitro group. arkat-usa.orgrsc.org

Detailed experimental ¹³C NMR data, including specific chemical shifts for this compound, are not documented in the available search results.

Table 2: Expected ¹³C NMR Signals for this compound

Carbon Atom Expected Chemical Shift Range (ppm)
C5 (attached to NO₂) ~145-160
C3 (attached to methyl) ~140-150
C4 ~105-115
Ethyl -CH₂- ~40-50
Methyl -CH₃ (at C3) ~12-16
Ethyl -CH₃ ~13-17

Note: These are estimated ranges based on general principles and data for similar structures. Actual values require experimental measurement.

Heteronuclear NMR Techniques: Nitrogen (¹⁵N) NMR and Other Relevant Nuclei

Nitrogen-15 (¹⁵N) NMR spectroscopy would provide direct insight into the electronic environment of the three nitrogen atoms within the molecule: the two in the pyrazole ring (N1 and N2) and the one in the nitro group. The chemical shifts of the pyrazole nitrogens would confirm the N1-ethyl substitution pattern, while the nitro group nitrogen would have a characteristic shift in a distinct region of the spectrum.

Specific ¹⁵N NMR data for this compound could not be located in the provided search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. For this compound, the most characteristic IR absorption bands would be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov Other expected signals include C-H stretching vibrations for the alkyl groups and the pyrazole ring, and C=N and N-N stretching vibrations characteristic of the pyrazole ring itself. sci-hub.st

A search of available literature did not yield specific experimental IR or Raman spectra for this compound.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch ~1500 - 1560
Nitro (NO₂) Symmetric Stretch ~1300 - 1370
Aromatic C-H Stretch ~3000 - 3100
Aliphatic C-H Stretch ~2850 - 3000
Pyrazole Ring C=N, C=C Stretch ~1400 - 1600

Note: These are general ranges and require experimental verification.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₆H₉N₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (155.15 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Common fragmentation pathways for aromatic nitro compounds often involve the loss of NO₂ (m/z -46) and NO (m/z -30). Fragmentation of the pyrazole ring and the ethyl substituent would also produce characteristic ions.

Specific mass spectra or detailed fragmentation analyses for this compound are not present in the available scientific literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the supramolecular structure, showing how individual molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding or π-π stacking. Such an analysis would confirm the planarity of the pyrazole ring and the geometry of the nitro and ethyl substituents relative to the ring.

A crystallographic study for this compound has not been reported in the searched literature, and therefore, no data on its crystal structure is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic properties of molecules like this compound. The absorption of UV or visible light by a molecule promotes an electron from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of these absorptions are directly related to the molecule's electronic structure, particularly the nature of its chromophores.

The principal chromophore in this compound is the nitro-substituted pyrazole ring system. This system is rich in π-electrons and also contains non-bonding (n) electrons on the nitrogen and oxygen atoms. The presence of the electron-withdrawing nitro group (-NO₂) in conjugation with the aromatic pyrazole ring significantly influences the electronic transitions.

The UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions:

π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. In this compound, these transitions are associated with the conjugated π-system of the pyrazole ring and the nitro group. For similar pyrazole derivatives, such as 3-methyl-5-phenyl-1H-pyrazole, significant absorption occurs in the UV region. nist.gov The conjugation of the nitro group with the pyrazole ring is expected to shift the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to the unsubstituted pyrazole.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring) to a π* anti-bonding orbital. These transitions are typically of lower intensity (lower molar absorptivity, ε) compared to π → π* transitions and appear at longer wavelengths.

Table 1: Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionEstimated λmax Range (nm)Expected Intensity (Molar Absorptivity, ε)
Nitro-substituted Pyrazole Ringπ → π250 - 300High
Nitro Group (-NO₂)n → π300 - 380Low to Medium

Note: The values in this table are estimations based on the analysis of similar molecular structures and fundamental principles of UV-Vis spectroscopy.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation in Research Contexts

In the synthesis of substituted pyrazoles, the formation of constitutional isomers is a common challenge. For this compound, a key potential impurity is its isomer, 1-ethyl-3-methyl-4-nitro-1H-pyrazole. As isomers possess the same molecular weight, non-chromatographic methods of analysis are often insufficient. Therefore, advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for both assessing the purity of the final product and for the analytical or preparative separation of such closely related isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent).

Purity Assessment: A standard approach for purity assessment involves reversed-phase HPLC (RP-HPLC). A C18 (octadecylsilyl) column is commonly used, where the stationary phase is nonpolar. The mobile phase is typically a polar mixture, such as methanol/water or acetonitrile/water. In this system, more polar compounds elute earlier. The 5-nitro and 4-nitro isomers, having slightly different dipole moments and polarities, can often be resolved with careful optimization of the mobile phase composition and gradient.

Isomer Separation: The separation of constitutional isomers like the 4-nitro and 5-nitro pyrazoles can be challenging due to their similar hydrophobicities. Achieving baseline separation may require specialized columns that exploit different interaction mechanisms. For instance, columns with stationary phases containing phenyl or pyrenylethyl groups can be used. mdpi.com These columns provide π-π interactions between the electron-rich stationary phase and the π-system of the nitropyrazole isomers, offering a different selectivity mechanism compared to standard C18 columns and often enhancing the resolution of aromatic positional isomers. mdpi.com

In cases where standard HPLC methods fail to provide adequate resolution, other advanced techniques like Supercritical Fluid Chromatography (SFC) could be explored. SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase and can offer different selectivity for complex isomer separations. nih.gov

Table 2: Representative HPLC Methods for Analysis of Nitropyrazole Derivatives

ParameterMethod A: Purity Screening (RP-HPLC)Method B: Isomer Separation (π-π Interaction)
Technique High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase C18 (Octadecylsilyl), 5 µm particle sizePYE (Pyrenylethyl), 5 µm particle size
Column Dimensions 4.6 mm I.D. x 150 mm4.6 mm I.D. x 250 mm
Mobile Phase Gradient of Acetonitrile and WaterIsocratic mixture of Hexane and Ethanol
Detector UV-Vis Diode Array Detector (DAD) at estimated λmax (e.g., 270 nm)UV-Vis Diode Array Detector (DAD) at estimated λmax (e.g., 270 nm)
Application Rapid assessment of product purity and detection of impurities.High-resolution separation of constitutional isomers (e.g., 4-nitro vs 5-nitro).

Note: This table presents hypothetical yet scientifically plausible HPLC conditions suitable for the analysis of this compound and its isomers, based on established chromatographic principles for related compounds.

Theoretical and Computational Investigations of 1 Ethyl 3 Methyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. The B3LYP hybrid functional is a common choice for such studies on pyrazole (B372694) systems, often paired with basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational cost. nih.govresearchgate.netresearchgate.net

Energetic calculations would provide the total energy of the molecule, which is crucial for comparing the stability of different isomers. For instance, theoretical analysis of methyl 3-nitro-1H-pyrazole-5-carboxylate shows that the tautomer with the nitro group at the 3-position and the ester at the 5-position (relative to the NH proton) is less stable than the isomer with the ester at the 3-position and the nitro group at the 5-position. researchgate.net This suggests that the relative positions of the substituents significantly impact the molecule's stability.

Table 1: Predicted Geometrical Parameters and Energetics for 1-Ethyl-3-methyl-5-nitro-1H-pyrazole (Illustrative) Note: This table is illustrative and based on expected values from related compounds. Actual computed values would require a specific DFT calculation.

Parameter Predicted Value Significance
Pyrazole Ring Dihedral Angles ~0° Indicates a high degree of planarity.
C-NO₂ Bond Length Short Suggests strong interaction between the nitro group and the ring.
Total Energy Negative Value (Hartrees) A lower value indicates higher thermodynamic stability compared to its isomers.

While DFT is a workhorse, other methods can offer higher accuracy or faster computation. Ab initio methods, Latin for "from the beginning," are based solely on quantum mechanics without empirical parameters. bohrium.com Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory can provide more accurate energies and properties but are computationally very expensive. researchgate.net They are often used as a benchmark for DFT results. For example, studies on related 4-nitroso-pyrazolones have employed HF, DFT, and MPn levels of theory to investigate structure and stability. researchgate.net

Semi-empirical methods, such as PM3, are much faster as they incorporate experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are useful for large molecules or for preliminary screenings of many compounds. bohrium.com For energetic materials, even semi-empirical methods can sometimes provide heats of formation accurate enough for useful predictions. bohrium.com

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP would show a significant region of negative potential (red) around the oxygen atoms of the nitro group, as they are highly electronegative. This is the most likely site for electrophilic interactions. The hydrogen atoms of the ethyl and methyl groups would exhibit positive potential (blue). The pyrazole ring itself would display a more complex potential distribution, influenced by the interplay between the electron-donating alkyl groups and the strongly electron-withdrawing nitro group. Studies on other nitro-aromatic compounds confirm that the area around the nitro group is electron-rich. nih.gov

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.org

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely to be distributed over the pyrazole ring, while the LUMO is expected to be localized predominantly on the nitro group. This would result in a relatively small HOMO-LUMO gap, indicating a molecule that is reactive and can act as a good electron acceptor.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Chemical Hardness (η): = (I - A) / 2

Electronegativity (χ): = (I + A) / 2

Electrophilicity Index (ω): = χ² / (2η)

A high electrophilicity index is expected for this compound, confirming its character as a strong electrophile.

Table 2: Predicted FMO Properties and Reactivity Descriptors (Illustrative) Note: This table is illustrative. The values are conceptual and would need to be confirmed by specific calculations.

Descriptor Predicted Characteristic Implication for Reactivity
EHOMO Relatively Low Moderate electron-donating ability.
ELUMO Very Low Strong electron-accepting ability (electrophilic).
HOMO-LUMO Gap (ΔE) Small High chemical reactivity, low kinetic stability.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization.

In this compound, NBO analysis would reveal significant delocalization of electrons within the pyrazole ring, which is characteristic of its aromaticity. Furthermore, strong hyperconjugative interactions would be expected between the pyrazole ring orbitals and the antibonding orbitals of the nitro group. This interaction signifies the powerful electron-withdrawing nature of the nitro group and its influence on the stability of the molecule. A study on the related 1-methyl-5-nitropyrazole (B1614818) confirmed that such hyperconjugative interactions contribute significantly to the molecule's stability.

Investigation of Tautomerism and Isomeric Preferences

Tautomerism involves the migration of a proton, often between heteroatoms. Annular prototropic tautomerism is common in 1H-pyrazoles, where the N-H proton can be located on either nitrogen atom. researchgate.net However, the target compound, This compound , has an ethyl group on the N1 position. This substitution prevents the typical annular tautomerism because there is no mobile proton on the ring nitrogen atoms.

The relevant consideration for this compound is positional isomerism . The substituents (methyl and nitro groups) can be arranged differently around the ring, leading to distinct isomers with different properties and stabilities. For example, the constitutional isomer 1-ethyl-5-methyl-3-nitro-1H-pyrazole would have the methyl and nitro groups swapped.

Gas-Phase and Solvent Effects on Tautomeric Equilibria using Continuum Models

While this compound itself does not exhibit annular tautomerism due to the ethyl group on the N1 position, related pyrazole systems with a mobile proton show that the position of this proton can be influenced by substituents and the surrounding medium. researchgate.net For N-unsubstituted pyrazoles, the equilibrium between different tautomeric forms is a key area of study. mdpi.com

Theoretical calculations, particularly in the gas phase, help determine the intrinsic stability of different molecular forms. However, in a solution, the solvent can significantly alter the energetic landscape. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effect of a solvent by treating it as a continuous dielectric medium. mdpi.comnih.gov This approach allows for the calculation of solvation energies and the prediction of how the tautomeric equilibrium might shift in different solvents. mdpi.com

For instance, studies on similar nitro-substituted heterocyclic compounds, like nitropurines, have shown that the electron-accepting properties of the nitro group are enhanced by solvation, and this effect is linearly dependent on the reciprocal of the solvent's dielectric constant. mdpi.com Polar solvents tend to stabilize more polar tautomers. In the case of pyrazole derivatives, the presence of electron-withdrawing groups like the nitro group can influence which tautomeric form is favored in different environments. mdpi.com While the ethyl group in this compound prevents this specific type of tautomerism, understanding these solvent effects is critical for predicting its interactions and reactivity in solution. The stability of related pyrazolone (B3327878) tautomers, for example, is known to be dependent on the solvent, with different forms predominating in nonpolar versus polar protic solvents. researchgate.net

Computational Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. jocpr.combohrium.com

NMR Spectroscopy: Density Functional Theory (DFT) calculations are a reliable method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. bohrium.comnih.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach at a given level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), it is possible to obtain theoretical NMR spectra. researchgate.netresearchgate.net For pyrazole derivatives, the calculated chemical shifts generally show good agreement with experimental values. jocpr.com The predicted chemical shifts for this compound would be influenced by the electron-withdrawing nitro group and the positions of the ethyl and methyl substituents on the pyrazole ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on typical values for similar structures.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole-C3-~150
Pyrazole-C4~7.0~110
Pyrazole-C5-~140
Methyl-C~2.5~15
Ethyl-CH₂~4.2~45
Ethyl-CH₃~1.4~14

Note: These are estimated values and can vary based on the specific computational method and basis set used.

IR Spectroscopy: Theoretical calculations are also employed to predict vibrational frequencies in an infrared (IR) spectrum. jocpr.com DFT calculations can determine the vibrational modes of a molecule, which correspond to the absorption bands in an IR spectrum. researchgate.net For this compound, characteristic vibrational frequencies would include the stretching and bending of the C-H bonds in the methyl and ethyl groups, the C=C and C-N bonds within the pyrazole ring, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group.

Interactive Data Table: Predicted IR Vibrational Frequencies

The following table presents expected vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C-H (Alkyl)Stretching2850-3000
C=C/C=N (Ring)Stretching1400-1600
NO₂Asymmetric Stretch1500-1550
NO₂Symmetric Stretch1300-1350

Note: These are typical frequency ranges and the exact values would be determined by computational analysis.

Molecular Dynamics and Conformational Analysis in the Context of Reactivity

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net These simulations can reveal information about the conformational flexibility of a molecule and how its shape might change in different environments, which is crucial for understanding its reactivity. researchgate.netmdpi.com

For a molecule like this compound, MD simulations can explore the rotation of the ethyl and nitro groups. The conformation of the nitro group relative to the pyrazole ring, for instance, can impact the molecule's electronic properties and steric hindrance, thereby influencing how it interacts with other molecules. mdpi.com

Reactivity analysis using computational methods often involves examining the molecule's frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP). bohrium.comdntb.gov.ua The MEP map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions. researchgate.net In this compound, the nitro group would create a significant electron-deficient area, making the pyrazole ring susceptible to nucleophilic attack. The lone pair electrons on the N2 nitrogen atom would represent a nucleophilic site. Understanding the interplay between the molecule's conformational preferences and its electronic structure is key to predicting its chemical reactivity. researchgate.netmdpi.com

Role of 1 Ethyl 3 Methyl 5 Nitro 1h Pyrazole and Its Derivatives in Advanced Chemical Research

Design and Synthesis as Building Blocks for Complex Organic Architectures

The strategic placement of the ethyl, methyl, and particularly the electron-withdrawing nitro group on the pyrazole (B372694) ring makes 1-ethyl-3-methyl-5-nitro-1H-pyrazole a valuable intermediate in organic synthesis. This substitution pattern influences the reactivity of the pyrazole core, enabling its use as a foundational element for constructing intricate molecular designs.

The chemical architecture of this compound makes it an ideal starting material for the synthesis of novel and fused heterocyclic systems. The reactivity of the nitro group and the adjacent ring positions can be exploited to build additional rings onto the pyrazole core. For instance, the nitro group can be reduced to an amino group, which then serves as a handle for cyclization reactions to form bicyclic systems like pyrazolopyrimidines or pyrazolotriazines.

These fused systems are of significant interest in medicinal chemistry. researchgate.net The general strategy involves the chemical modification of the functional groups on the pyrazole ring to facilitate intramolecular or intermolecular cyclizations. Various pyrazole derivatives are used as precursors to synthesize a range of fused heterocycles. researchgate.netresearchgate.netmdpi.com

Table 1: Examples of Fused Heterocyclic Scaffolds Derived from Pyrazole Precursors

Precursor Class Fused Heterocycle Synthetic Strategy Potential Application Area
Aminopyrazoles Pyrazolo[1,5-a]pyridines Condensation with diketones Nervous system therapeutics mdpi.com
Pyrazolone (B3327878) Derivatives Pyrano[2,3-c]pyrazoles Reaction with α,β-unsaturated nitriles Anticancer, Antimicrobial mdpi.com
Hydrazinopyrazoles Pyrazolo[5,1-c] researchgate.netresearchgate.netacs.orgtriazines Cyclization with α-haloketones Medicinal Chemistry researchgate.net

The synthesis of these complex scaffolds often relies on the predictable reactivity of the pyrazole starting material, allowing for the controlled construction of molecules with desired three-dimensional shapes and functionalities. nih.gov

In addition to forming fused rings, this compound and related compounds serve as key intermediates in multi-step synthetic pathways toward specific, high-value "fine chemicals." The pyrazole unit can be a stable core structure that is carried through several reaction steps while other parts of the molecule are elaborated. Its functional groups allow for sequential modifications, building complexity step-by-step.

This step-wise approach is also fundamental to the creation of combinatorial libraries. In this strategy, a core scaffold, such as the 1-ethyl-3-methyl-pyrazole unit, is systematically reacted with a diverse set of building blocks to rapidly generate a large collection of related but distinct molecules. These libraries are invaluable for screening for biological activity, as they allow researchers to efficiently explore a wide chemical space to identify lead compounds for drug discovery. The synthesis of ethyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate, for example, involves multiple steps to build the thienopyrazole ring system, which is then investigated for various biological activities. ontosight.ai

Investigation as Ligands in Supramolecular and Coordination Chemistry

The two nitrogen atoms within the pyrazole ring possess lone pairs of electrons, making them excellent donors for coordinating with metal ions. researchgate.netnih.gov This property allows this compound and its derivatives to function as ligands in the fields of supramolecular and coordination chemistry.

Pyrazole-based ligands are widely used in coordination chemistry due to their ability to form stable complexes with a vast range of metal ions. researchgate.netresearchgate.net These ligands can coordinate to a metal center in various modes, acting as monodentate or, with additional functional groups, as bidentate or polydentate chelating agents. researchgate.net A chelating agent is a ligand that can bind to a central metal ion at two or more points, forming a stable ring structure known as a chelate.

The presence of the nitro group in this compound can influence the electronic properties of the pyrazole ring, thereby modulating the coordinating ability of the nitrogen atoms. Researchers synthesize and study various pyrazole derivatives to understand how substituents affect their chelating properties and the stability of the resulting metal complexes. nih.govsaudijournals.com These pyrazole-based chelators are significant in areas ranging from catalysis to the development of potential therapeutic agents. acs.orgnih.gov

These structural studies have shown that pyrazole-based ligands can yield complexes with coordination numbers ranging from two to eight, adopting geometries such as square planar, tetrahedral, or octahedral. researchgate.net The electronic properties of these complexes are investigated using techniques like UV-Visible spectroscopy and electrochemical methods. saudijournals.com These studies provide insight into the nature of the metal-ligand bonding and the electronic structure of the complex, which are crucial for applications in areas such as catalysis, materials science, and bioinorganic chemistry. saudijournals.comnih.gov

Table 2: Characteristics of Metal-Pyrazole Complexes

Metal Ion Ligand Type Typical Coordination Geometry Method of Structural Study
Copper(II) Bidentate Pyrazole-Acetamide Distorted Octahedral Single-Crystal X-ray Diffraction nih.gov
Platinum(II) Bridging Pyrazolato Square Planar Single-Crystal X-ray Diffraction mdpi.com
Cadmium(II) Monodentate Pyrazole Octahedral Single-Crystal X-ray Diffraction nih.gov

Contribution to the Development of Advanced Analytical Methodologies

Derivatives of pyrazole have been successfully employed in the development of advanced analytical methods. For instance, 1-phenyl-3-methyl-5-pyrazolone is used as a labeling reagent for the analysis of carbohydrates by liquid chromatography and micellar electrokinetic chromatography. nih.gov The pyrazole derivative attaches to the carbohydrate, making it easier to detect and quantify.

Similarly, functionalized pyrazoles like this compound can be investigated for roles in analytical techniques. The specific functionalities of the molecule can be exploited for selective detection or separation. For example, its distinct chemical structure could be used to develop specific methods in high-performance liquid chromatography (HPLC) for separating complex mixtures. The separation of related compounds like ethyl 5-methyl-1H-pyrazole-3-carboxylate has been demonstrated using reverse-phase HPLC, indicating the suitability of the pyrazole scaffold for such applications. sielc.com The development of such methods is crucial for quality control, environmental monitoring, and biomedical analysis.

Applications as Chemical Probes or Derivatization Agents for Other Compounds in Analytical Research

While direct and extensive research on the specific application of this compound as a chemical probe or derivatization agent in analytical research is not widely documented, the broader class of pyrazole derivatives has shown significant potential in these areas. Pyrazole-based fluorescent probes, for instance, are utilized in bioimaging, a technique crucial for in vivo studies of cellular and metabolic processes. uni-muenchen.de These probes can provide vital information on the metabolism of ions and molecules of biological and pharmaceutical importance. uni-muenchen.de

The versatility of the pyrazole scaffold allows for synthetic modifications that can tune its photophysical properties, making it suitable for detecting specific analytes. For example, certain pyrazole derivatives have been designed as fluorescent probes for the detection of metal ions like Cu2+ and for sensing biologically relevant molecules such as glutathione. uni-muenchen.de The operational principle of these probes often involves a change in fluorescence upon interaction with the target analyte, enabling its quantification and visualization within complex biological matrices. uni-muenchen.de

Furthermore, the reactivity of the pyrazole ring and its substituents can be exploited for derivatization reactions in chromatography. Derivatization is a technique used to modify an analyte to enhance its detection or separation. While specific examples for this compound are not available, other pyrazole-containing reagents are known to react with specific functional groups on target molecules, thereby improving their chromatographic behavior or detectability.

Exploration in the Context of High-Performance Materials Research

The structural features of this compound, particularly the presence of a nitro group and a nitrogen-rich heterocyclic ring, position it as a compound of interest in the field of high-performance materials. Research in this area often targets the development of materials with exceptional properties, such as high energy density or significant nonlinear optical activity.

Design Principles for Non-Linear Optical (NLO) Active Structures

The development of materials with nonlinear optical (NLO) properties is crucial for applications in optoelectronics, including optical data storage and signal processing. mdpi.com A key design principle for organic NLO materials is the creation of molecules with a significant change in dipole moment upon excitation, which is often achieved through a donor-acceptor (D-A) architecture connected by a π-conjugated system. wum.edu.pk

In the case of pyrazole derivatives, the pyrazole ring can act as a π-bridge or part of the donor system. The introduction of a strong electron-withdrawing group, such as the nitro group (-NO2), serves as the acceptor. mdpi.comresearchgate.net The presence of alkyl groups, like ethyl and methyl, can also influence the electronic properties and solubility of the molecule. The interaction between the electron-donating and electron-accepting parts of the molecule leads to intramolecular charge transfer (ICT), which is fundamental to the NLO response. wum.edu.pk

The hyperpolarizability (β), a measure of the NLO activity of a molecule, can be enhanced by increasing the strength of the donor and acceptor groups and extending the length of the π-conjugated bridge. researchgate.net Computational methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of new molecules and to understand the structure-property relationships. wum.edu.pkwum.edu.pk These theoretical studies help in the rational design of novel NLO materials with optimized performance. wum.edu.pk

Below is a table of calculated NLO properties for some pyrazole derivatives, illustrating the impact of different substituents on their hyperpolarizability.

CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β₀) (a.u.)
Pyranopyrazole Derivative AG.94.1290.071420.45
Pyranopyrazole Derivative AG.104.4291.531474.16
Pyranopyrazole Derivative AG.115.4293.351549.29
Pyranopyrazole Derivative AG.126.0295.231557.62
Pyranopyrazole Derivative AG.136.8362.861862.76
Pyranopyrazole Derivative AG.148.4364.691954.98

This data is illustrative of pyranopyrazole derivatives and not specific to this compound. Data sourced from a study on pyranopyrazole scaffolds. wum.edu.pk

Fundamental Studies in Nitrogen-Rich Compound Chemistry for Enhanced Performance

Nitrogen-rich compounds are a cornerstone of research into high-energy-density materials (HEDMs) due to their high heats of formation and the generation of environmentally benign N2 gas upon decomposition. researchgate.netnih.gov The pyrazole ring is a common building block for the synthesis of such materials. The introduction of nitro groups onto the pyrazole core significantly enhances its energetic properties by increasing the oxygen balance and density of the compound. researchgate.netnih.gov

The performance of nitrated pyrazoles as energetic materials is influenced by several factors, including the number and position of the nitro groups, as well as the nature of the substituents on the ring. researchgate.net For instance, N-alkylation can affect the melting point and thermal stability of the compound. nih.gov The presence of multiple nitro groups generally leads to higher detonation velocities and pressures. researchgate.net

Fundamental studies in this area involve the synthesis of novel nitropyrazole derivatives and the characterization of their energetic properties, such as density, thermal stability, and sensitivity to external stimuli like impact and friction. rsc.org Computational studies are also employed to predict the performance of these materials and to understand the underlying structure-property relationships. ias.ac.in

The following table presents the energetic properties of several nitropyrazole-based compounds, providing a comparative overview of their performance characteristics.

CompoundDensity (ρ) (g·cm⁻³)Detonation Velocity (D) (km·s⁻¹)Detonation Pressure (P) (GPa)Decomposition Temperature (Td) (°C)
3-Nitropyrazole (3-NP)1.577.0220.08174-175
4-Nitropyrazole (4-NP)1.526.8618.81163-165
1-Methyl-3-nitropyrazole (3-MNP)1.476.6217.1180-83
1-Methyl-4-nitropyrazole (4-MNP)1.406.4215.5282
Dinitropyrazole Derivative (LLM-116)1.908.5031.89-
Dinitropyrazole Derivative (LLM-226)1.838.2228.00-

This data is compiled from various sources and showcases the properties of related nitropyrazole compounds to provide context for the potential performance of this compound. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-ethyl-3-methyl-5-nitro-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves nitration of a pre-functionalized pyrazole core. A common approach includes:

Alkylation of the pyrazole ring at the 1-position using ethyl iodide in the presence of a base (e.g., K₂CO₃).

Methylation at the 3-position via nucleophilic substitution.

Nitration at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
Key challenges include regioselectivity and byproduct formation. Monitor reaction progress via TLC and purify using column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:

  • ¹H/¹³C NMR : Confirm substituent positions and assess purity (e.g., nitro group deshielding effects at ~160 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ for C₇H₁₀N₄O₂: 183.08 g/mol) .

Q. What are common synthetic byproducts, and how can they be mitigated?

  • Methodological Answer : Common byproducts include:

  • Over-nitrated derivatives : Control reaction time and temperature during nitration.
  • Alkylation isomers : Optimize solvent polarity (e.g., DMF vs. THF) to favor regioselectivity.
    Use preparative HPLC or recrystallization (ethanol/water) for purification .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in nitro-substituted pyrazoles?

  • Methodological Answer :

Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Use SHELXL for refinement:

  • Input HKL file with hklf4 format.
  • Apply restraints for disordered nitro groups.
  • Validate using R-factor convergence (< 5%).
    SHELX’s robustness in handling high-resolution data ensures accurate bond-length and angle measurements, critical for confirming substituent positions .

Q. What strategies address discrepancies in reported molecular formulas or substituent positions?

  • Methodological Answer : Discrepancies (e.g., C₇H₁₀N₄O₂ vs. C₆H₉N₃O₂) arise from synthetic variations or analytical errors. Resolve via:

  • Isotopic labeling : Track nitro group incorporation using ¹⁵N NMR.
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-311+G(d,p)).
    Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How to design structure-activity relationship (SAR) studies to evaluate the nitro group’s role in bioactivity?

  • Methodological Answer :

Synthesize analogs with nitro group replacements (e.g., -NH₂, -CF₃).

Test against target enzymes (e.g., microbial oxidoreductases) using kinetic assays (IC₅₀ determination).

Perform docking studies (AutoDock Vina) to map nitro group interactions with active sites (e.g., hydrogen bonding with Tyr residues).
Correlate electronic effects (Hammett σ constants) with activity trends .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level.
  • Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic sites (LUMO localization at nitro group).
  • Solvent Effects : Use PCM models to simulate polar aprotic solvents (e.g., DMSO).
    Validate predictions experimentally via kinetic studies .

Q. How to optimize reaction conditions to improve yields in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (40–80°C), catalyst (e.g., Pd/C vs. CuI), and solvent (DMF vs. acetonitrile).
  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions.
    Achieve >85% yield with 99% purity via in-line FTIR monitoring .

Q. What methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 254 nm.

Thermal Analysis (TGA/DSC) : Determine decomposition temperature (>200°C indicates thermal stability).

Light Exposure Tests : Use UV-Vis spectroscopy to detect nitro group photoreduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.